molecular formula C10H13BrO3S B1526581 1-(3-Bromopropanesulfonyl)-2-methoxybenzene CAS No. 1249275-31-7

1-(3-Bromopropanesulfonyl)-2-methoxybenzene

Cat. No. B1526581
CAS RN: 1249275-31-7
M. Wt: 293.18 g/mol
InChI Key: WYXVEFHOBLSYAK-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-2-methoxybenzene (also known as BPSMB or 3-BPSMB) is a compound that has been widely studied for its potential applications in scientific research. BPSMB has been used in a variety of experiments, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Selective Radical Cyclization

1-(3-Bromopropanesulfonyl)-2-methoxybenzene is involved in selective radical cyclisation processes. Esteves, Ferreira, and Medeiros (2007) demonstrated the electrocatalytic reduction of propargyl bromoethers leading to tetrahydrofuran derivatives with high yields. This work showcases the compound's role in facilitating radical cyclisation reactions for synthesizing specific organic structures (Esteves, A., Ferreira, E., & Medeiros, M. J., 2007).

Lewis Acid Mediated Condensation Reactions

The compound serves as a substrate in Lewis acid-mediated condensation reactions. Díaz-Gavilán et al. (2006) found that nitrobenzenesulfonyl derivatives, including structures similar to 1-(3-Bromopropanesulfonyl)-2-methoxybenzene, are preferable substrates for condensation with pyrimidine bases. This research highlights its utility in synthesizing N,O-acetals under specific conditions (Díaz-Gavilán, M., et al., 2006).

Luminescent Coordination Polymers

In the synthesis of luminescent lanthanide coordination polymers, Yang et al. (2008) utilized sodium 4-hydroxybenzenesulfonate dihydrate in reactions that could parallel the reactivity of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene under certain conditions. These polymers have significant potential in materials science, particularly for their luminescent properties (Yang, X., et al., 2008).

Functional Group Addition in Solar Cells

Jin et al. (2016) explored the functional group addition of a related compound in the context of polymer solar cells, demonstrating the role such chemicals can play in improving the efficiency of solar energy devices. This research indicates the broader applicability of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene derivatives in enhancing electronic materials (Jin, B., et al., 2016).

Sterically Protected Diphosphene and Fluorenylidenephosphine Synthesis

Toyota et al. (2003) utilized a bulky bromobenzene derivative in the synthesis of diphosphene and fluorenylidenephosphine, indicating the potential of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene in the preparation of low-coordinate phosphorus compounds. The research emphasizes its utility in creating sterically protected molecules with unique electronic properties (Toyota, K., et al., 2003).

properties

IUPAC Name

1-(3-bromopropylsulfonyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c1-14-9-5-2-3-6-10(9)15(12,13)8-4-7-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXVEFHOBLSYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropanesulfonyl)-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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